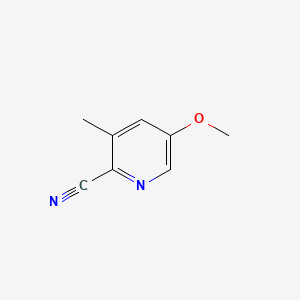

5-Methoxy-3-methylpicolinonitrile

説明

BenchChem offers high-quality 5-Methoxy-3-methylpicolinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methoxy-3-methylpicolinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-3-methylpyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-6-3-7(11-2)5-10-8(6)4-9/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZMOOZGVHAPCHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Synthetic Challenge: A Guide to the Preparation of 5-Methoxy-3-methylpicolinonitrile

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxy-3-methylpicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The unique arrangement of its methoxy, methyl, and nitrile functional groups on the pyridine scaffold presents a valuable synthon for the elaboration of more complex molecular architectures. This technical guide provides an in-depth exploration of plausible synthetic pathways for 5-Methoxy-3-methylpicolinonitrile, grounded in established principles of heterocyclic chemistry. As a self-validating document, it not only outlines reaction steps but also elucidates the chemical reasoning behind the proposed strategies, empowering researchers to adapt and optimize these methods for their specific applications.

Strategic Approaches to Synthesis

The synthesis of polysubstituted pyridines such as 5-Methoxy-3-methylpicolinonitrile requires a careful strategic planning to ensure correct regiochemistry and good overall yields. Direct functionalization of the pyridine ring can be challenging due to the electron-deficient nature of the heterocycle. Therefore, two primary retrosynthetic approaches are considered herein:

-

Pathway A: Late-Stage Cyanation. This strategy involves the initial construction of a 5-methoxy-3-methylpyridine core, followed by the introduction of the nitrile group at the C2 position. This approach leverages the directing effects of the existing substituents to control the regioselectivity of the final cyanation step.

-

Pathway B: Functional Group Interconversion from a Precursor. This pathway begins with a readily available substituted picoline, which is then elaborated through a series of transformations to install the required methoxy and nitrile functionalities. This approach may offer advantages in terms of starting material accessibility and scalability.

Pathway A: Late-Stage Cyanation of a D-Substituted Pyridine Intermediate

This synthetic route prioritizes the assembly of the 5-methoxy-3-methylpyridine core, followed by a regioselective cyanation reaction. The rationale behind this strategy is to utilize the electronic properties of the methoxy and methyl groups to direct the introduction of the nitrile group.

Logical Framework for Pathway A

Caption: Retrosynthetic analysis for Pathway A.

Step-by-Step Experimental Protocol for Pathway A

Step 1: Oxidation of 3,5-Lutidine to 3,5-Lutidine N-oxide

-

Rationale: The initial oxidation of the pyridine nitrogen increases the reactivity of the ring towards electrophilic substitution and activates the C2 and C6 positions for subsequent functionalization.

-

Procedure: To a solution of 3,5-lutidine (1.0 eq.) in a suitable solvent such as acetic acid, add an oxidizing agent like hydrogen peroxide or a peroxy acid (e.g., m-CPBA) portion-wise at room temperature. The reaction is typically stirred for several hours until complete consumption of the starting material is observed by TLC. The product, 3,5-Lutidine N-oxide, can be isolated by neutralization and extraction.

Step 2: Nitration of 3,5-Lutidine N-oxide

-

Rationale: The N-oxide directs electrophilic nitration to the C2 position. The nitro group can then be converted into other functionalities.

-

Procedure: 3,5-Lutidine N-oxide (1.0 eq.) is treated with a nitrating mixture, such as nitric acid in sulfuric acid, at a controlled temperature (typically 0-10 °C). The reaction is carefully monitored and quenched by pouring onto ice. The resulting 2-nitro-3,5-lutidine is then isolated.

Step 3: Reduction of 2-Nitro-3,5-lutidine to 2-Amino-3,5-lutidine

-

Rationale: The nitro group is readily reduced to an amino group, which is a versatile precursor for the Sandmeyer reaction.

-

Procedure: The reduction can be achieved using various methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C) or by using a metal in acidic media (e.g., SnCl₂ in HCl). The reaction progress is monitored by TLC, and upon completion, the product, 2-amino-3,5-lutidine, is isolated after a basic workup.

Step 4: Sandmeyer Reaction to Yield 2-Bromo-3,5-lutidine

-

Rationale: The Sandmeyer reaction provides a reliable method to convert the amino group into a bromo group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution.[1]

-

Procedure: 2-Amino-3,5-lutidine (1.0 eq.) is diazotized using sodium nitrite in an acidic solution (e.g., HBr) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) to yield 2-bromo-3,5-lutidine.[1]

Step 5: Nucleophilic Aromatic Substitution to Introduce the Methoxy Group

-

Rationale: The bromo substituent at the C2 position is susceptible to nucleophilic displacement by a methoxide source. The electron-withdrawing nature of the pyridine nitrogen facilitates this SNAr reaction.[2]

-

Procedure: 2-Bromo-3,5-lutidine (1.0 eq.) is heated with a solution of sodium methoxide in methanol. The reaction is typically refluxed for several hours. The progress is monitored by GC-MS or TLC. After completion, the solvent is removed, and the product, 2-bromo-5-methoxy-3-methylpyridine, is isolated.

Step 6: Cyanation of 2-Bromo-5-methoxy-3-methylpyridine

-

Rationale: The final step involves the displacement of the bromide with a cyanide nucleophile. This can be achieved through various cyanation methods.[3]

-

Procedure: A common method is the Rosenmund-von Braun reaction, where 2-bromo-5-methoxy-3-methylpyridine (1.0 eq.) is heated with copper(I) cyanide (CuCN) in a high-boiling polar aprotic solvent like DMF or NMP.[3] Alternatively, palladium-catalyzed cyanation using a cyanide source like zinc cyanide (Zn(CN)₂) can be employed under milder conditions.[4] The final product, 5-Methoxy-3-methylpicolinonitrile, is then purified by chromatography.

Pathway B: Functional Group Interconversion from 3-Methyl-5-bromopyridine

This alternative approach begins with a commercially available di-substituted pyridine and introduces the nitrile and methoxy groups through a series of functional group manipulations.

Logical Framework for Pathway B

Caption: Retrosynthetic analysis for Pathway B.

Step-by-Step Experimental Protocol for Pathway B

Step 1: Oxidation of 3-Methyl-5-bromopyridine to 3-Methyl-5-bromopyridine N-oxide

-

Rationale: Similar to Pathway A, N-oxidation activates the pyridine ring for subsequent cyanation at the C2 position.

-

Procedure: 3-Methyl-5-bromopyridine (1.0 eq.) is oxidized using an appropriate oxidizing agent such as m-CPBA or hydrogen peroxide in acetic acid. The reaction is monitored by TLC, and the product, 3-methyl-5-bromopyridine N-oxide, is isolated after workup.

Step 2: Cyanation of 3-Methyl-5-bromopyridine N-oxide

-

Rationale: The N-oxide facilitates nucleophilic attack of a cyanide source at the C2 position.

-

Procedure: A common method for the cyanation of pyridine N-oxides involves treatment with trimethylsilyl cyanide (TMSCN) in the presence of a reagent like dimethylcarbamoyl chloride.[3] This reaction typically proceeds at moderate temperatures to afford 2-cyano-3-methyl-5-bromopyridine.

Step 3: Nucleophilic Aromatic Substitution to Introduce the Methoxy Group

-

Rationale: The bromo group at the C5 position can be displaced by a methoxide nucleophile. While C5 is generally less activated towards SNAr than C2 or C4, the presence of the electron-withdrawing nitrile group at C2 can facilitate this substitution.

-

Procedure: 2-Cyano-3-methyl-5-bromopyridine (1.0 eq.) is reacted with a significant excess of sodium methoxide in a suitable solvent like methanol or DMF at elevated temperatures. The reaction progress should be carefully monitored, and upon completion, the final product, 5-Methoxy-3-methylpicolinonitrile, is isolated and purified.

Data Summary and Comparison of Pathways

| Parameter | Pathway A | Pathway B |

| Starting Material | 3,5-Lutidine | 3-Methyl-5-bromopyridine |

| Number of Steps | 6 | 3 |

| Key Reactions | N-oxidation, Nitration, Reduction, Sandmeyer, SNAr, Cyanation | N-oxidation, Cyanation, SNAr |

| Potential Challenges | Longer route, handling of diazonium salts | Regioselectivity of the final SNAr step |

| Overall Strategy | Building complexity on a simple core | Functional group interconversion |

Conclusion

The synthesis of 5-Methoxy-3-methylpicolinonitrile can be approached through multiple strategic pathways. Pathway A offers a longer but potentially more controlled route, systematically building the desired functionality on a simple starting material. Pathway B provides a more concise approach, relying on the functionalization of a pre-existing di-substituted pyridine. The choice between these pathways will ultimately depend on factors such as starting material availability, scalability requirements, and the specific expertise of the research team. Both routes are grounded in well-established principles of heterocyclic chemistry and provide a solid foundation for the successful synthesis of this valuable chemical entity.

References

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. National Institutes of Health.[Link]

-

3-Methylpyridine - Wikipedia. Wikipedia.[Link]

-

Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. National Institutes of Health.[Link]

- Process for the synthesis of 3-methyl-pyridine - Google Patents.

-

A Convenient Procedure for the Palladium-Catalyzed Cyanation of Aryl Halides. pubs.acs.org.[Link]

-

α‐Cyanation of substituted pyridine N‐oxides under optimized reaction... - ResearchGate. ResearchGate.[Link]

-

3-Methylpyridine: Synthesis and Applications - PubMed. National Institutes of Health.[Link]

-

3‐Methylpyridine: Synthesis and Applications | Request PDF - ResearchGate. ResearchGate.[Link]

-

Synthesis of 3-methylpyridine - PrepChem.com. PrepChem.com.[Link]

- Process for the preparation of 2-cyanopyridine derivatives - Google Patents.

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. - ChemRxiv. ChemRxiv.[Link]

-

Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? stackexchange.com.[Link]

-

Recent trends in the chemistry of Sandmeyer reaction: a review - PMC - NIH. National Institutes of Health.[Link]

-

Preparation of Benzonitriles, Part 4: By Electrophilic Cyanation - YouTube. YouTube.[Link]

-

Synthesis of 2-amino-5-methoxy pyridine - PrepChem.com. PrepChem.com.[Link]

-

37.03 Nucleophilic Aromatic Substitution of Heteroarenes - YouTube. YouTube.[Link]

-

We have considered nucleophilic aromatic substitution of pyridine... | Study Prep in Pearson+. Pearson+.[Link]

-

2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties - New Journal of Chemistry (RSC Publishing). Royal Society of Chemistry.[Link]

-

Sandmeyer reaction - Wikipedia. Wikipedia.[Link]

Sources

An In-depth Technical Guide to 5-Methoxy-3-methylpicolinonitrile: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

5-Methoxy-3-methylpicolinonitrile is a substituted pyridine derivative of significant interest in medicinal chemistry. Its molecular architecture, featuring a pyridine ring functionalized with a nitrile, a methoxy, and a methyl group, positions it as a valuable chemical intermediate for the synthesis of complex heterocyclic compounds.[1] This guide provides a comprehensive technical overview of 5-Methoxy-3-methylpicolinonitrile, including its chemical identity, physicochemical properties, a proposed synthetic pathway, and its critical role as a building block in the development of targeted therapeutics, particularly in the domain of oncology.

Chemical Identity and Physicochemical Properties

5-Methoxy-3-methylpicolinonitrile is a solid at room temperature with two associated CAS numbers, indicating its entry into different chemical registries.[2][3] Its key identifiers and properties are summarized below. The nitrile and methoxy functional groups, along with the substituted pyridine core, dictate its reactivity and make it a versatile precursor in organic synthesis.

| Property | Value | Source(s) |

| IUPAC Name | 5-methoxy-3-methylpyridine-2-carbonitrile | |

| Synonyms | 5-Methoxy-3-methyl-2-pyridinecarbonitrile | [3] |

| CAS Number | 1256792-12-7, 1251715-47-5 | [3] |

| Molecular Formula | C₈H₈N₂O | |

| Molecular Weight | 148.16 g/mol | |

| Appearance | Solid | |

| Boiling Point | 312.8 ± 37.0 °C (at 760 mmHg) (Predicted) | |

| Storage Temperature | 4°C |

Proposed Synthesis Pathway

While specific, peer-reviewed synthetic procedures for 5-Methoxy-3-methylpicolinonitrile are not extensively documented in publicly available literature, a plausible and efficient route can be devised based on established methodologies for the synthesis of substituted picolinonitriles.[4][5] A common and effective strategy involves the cyanation of a halogenated pyridine precursor.

The proposed synthesis begins with a commercially available substituted pyridine, such as 2-chloro-5-methoxy-3-methylpyridine. The critical transformation is a nucleophilic aromatic substitution reaction where the chloro group at the 2-position is displaced by a cyanide anion. This is typically achieved using a metal cyanide, such as copper(I) cyanide, in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) at elevated temperatures. The use of a palladium catalyst, such as Pd(PPh₃)₄, can also facilitate this type of cyanation reaction under milder conditions.

Caption: Proposed synthetic route to 5-Methoxy-3-methylpicolinonitrile.

Experimental Protocol: Proposed Cyanation of 2-Chloro-5-methoxy-3-methylpyridine

This protocol is a representative procedure based on analogous chemical transformations and should be optimized for specific laboratory conditions.

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-5-methoxy-3-methylpyridine (1 equivalent) and copper(I) cyanide (1.2 equivalents).

-

Solvent Addition: Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration (e.g., 0.5 M).

-

Reaction Execution: Heat the reaction mixture to a temperature between 140-160 °C and stir vigorously under a nitrogen atmosphere.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: After completion, cool the reaction mixture to room temperature. Quench the reaction by pouring it into an aqueous solution of ethylenediamine or ferric chloride to complex with the copper salts.

-

Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (3 x volumes). Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford pure 5-Methoxy-3-methylpicolinonitrile.

Spectroscopic and Analytical Characterization (Predicted)

Unambiguous structural confirmation is essential for any synthetic intermediate. The following are predicted spectroscopic signatures for 5-Methoxy-3-methylpicolinonitrile based on its chemical structure.

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~ 8.1-8.3 ppm (s, 1H): A singlet corresponding to the aromatic proton at the 6-position of the pyridine ring.

-

δ ~ 7.1-7.3 ppm (s, 1H): A singlet for the aromatic proton at the 4-position.

-

δ ~ 3.9 ppm (s, 3H): A singlet corresponding to the three protons of the methoxy (-OCH₃) group.

-

δ ~ 2.3 ppm (s, 3H): A singlet for the three protons of the methyl (-CH₃) group.

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ ~ 160-165 ppm: Quaternary carbon attached to the methoxy group (C5).

-

δ ~ 145-150 ppm: Aromatic CH at the 6-position (C6).

-

δ ~ 130-135 ppm: Quaternary carbon attached to the methyl group (C3).

-

δ ~ 120-125 ppm: Aromatic CH at the 4-position (C4).

-

δ ~ 115-120 ppm: Nitrile carbon (-C≡N).

-

δ ~ 110-115 ppm: Quaternary carbon attached to the nitrile group (C2).

-

δ ~ 55-60 ppm: Methoxy carbon (-OCH₃).

-

δ ~ 15-20 ppm: Methyl carbon (-CH₃).

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

~2230-2240 cm⁻¹: A sharp, strong absorption band characteristic of the C≡N stretch of the nitrile group.

-

~2850-2950 cm⁻¹: C-H stretching vibrations from the methyl and methoxy groups.

-

~1580-1610 cm⁻¹: C=C and C=N stretching vibrations within the pyridine ring.

-

~1030-1250 cm⁻¹: C-O stretching of the methoxy group.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

Molecular Ion (M⁺): An expected peak at m/z = 148.

-

Key Fragments: Loss of a methyl radical (•CH₃) to give a fragment at m/z = 133, and loss of a methoxy radical (•OCH₃) or formaldehyde (CH₂O) from the molecular ion.

-

Role in Drug Discovery and Development

Substituted picolinonitriles are prevalent scaffolds in medicinal chemistry, serving as versatile intermediates for the construction of more complex, biologically active molecules.[1] 5-Methoxy-3-methylpicolinonitrile, in particular, has been identified as a key building block in the synthesis of novel and potent inhibitors of Checkpoint Kinase 1 (CHK1).[6]

Application in the Synthesis of CHK1 Inhibitors

CHK1 is a crucial serine/threonine kinase involved in the DNA damage response pathway.[7] In cancer cells, which often have defects in their cell cycle checkpoints, inhibiting CHK1 can lead to uncontrolled cell division and subsequent cell death (mitotic catastrophe), making it an attractive target for cancer therapy.[8][9]

5-Methoxy-3-methylpicolinonitrile is a precursor to more complex picolinonitrile derivatives that have shown high efficacy as CHK1 inhibitors. For instance, it can be elaborated into compounds like (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile , a potent CHK1 inhibitor investigated for the treatment of hematologic malignancies.[6] In the synthesis of such molecules, the nitrile group of 5-Methoxy-3-methylpicolinonitrile is often retained in the final structure, while the other positions on the pyridine ring are further functionalized to achieve optimal binding to the target kinase.

Caption: Role of 5-Methoxy-3-methylpicolinonitrile in CHK1 inhibitor synthesis.

Safety and Handling

5-Methoxy-3-methylpicolinonitrile is classified as toxic.[2] It is harmful if swallowed, in contact with skin, or if inhaled. Therefore, appropriate safety precautions must be taken during its handling and use.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place at the recommended temperature of 4°C.[2]

-

Disposal: Dispose of the chemical and its container in accordance with local, regional, and national regulations for hazardous waste.

References

-

Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence. The Journal of Organic Chemistry, 2018. Available at: [Link]

-

Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. European Journal of Medicinal Chemistry, 2019. Available at: [Link]

-

3-Pyridinecarbonitrile, 5-Methoxy-. Pipzine Chemicals. Available at: [Link]

-

5-Methoxypyridine-2-carbonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

5-METHOXY-3-METHYLPICOLINIC ACID. ChemSrc. Available at: [Link]

-

Discovery and Development of a Potent, Selective, and Orally Bioavailable CHK1 Inhibitor Candidate: 5-((4-((3-Amino-3-methylbutyl)amino)-5-(trifluoromethyl)pyrimidin-2-yl)amino)picolinonitrile. Journal of Medicinal Chemistry, 2021. Available at: [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4. ChemComplete, YouTube, 2019. Available at: [Link]

-

Metabolomics Beyond Spectroscopic Databases: A Combined MS/NMR Strategy for the Rapid Identification of New Metabolites in Complex Mixtures. Analytical Chemistry, 2016. Available at: [Link]

-

A Site-Specific Synthetic Route to Substituted Inda(box) Ligands. The Journal of Organic Chemistry, 2023. Available at: [Link]

-

Recent Advances in Synthetic Routes to Azacycles. Molecules, 2022. Available at: [Link]

-

Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. Nature Communications, 2022. Available at: [Link]

-

Targeting the PI3K/mTOR Pathway Augments CHK1 Inhibitor-Induced Replication Stress and Antitumor Activity in High-Grade Serous Ovarian Cancer. Cancer Research, 2020. Available at: [Link]

-

5-Methoxy-2-(5-methylpyridin-3-yl)benzonitrile. PubChem, National Center for Biotechnology Information. Available at: [Link]

-

Substituted Imidazoline Synthesis: A Diastereo- and Enantioselective aza-Henry Route to a Human Proteasome Modulator. Organic Letters, 2020. Available at: [Link]

-

MMB-FOXM1-driven premature mitosis is required for CHK1 inhibitor sensitivity. Cell Reports, 2021. Available at: [Link]

- Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. Google Patents, US3983151A.

-

Contribution of NMR Spectroscopy, Mass Spectrometry and X-Ray Diffractometry Techniques to the Characterization of 2-Chloro-8-methyl-3-formylquinoline. International Journal of Pharmaceutical Sciences and Drug Research, 2014. Available at: [Link]

-

Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Molecules, 2022. Available at: [Link]

Sources

- 1. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 1242330-17-1|3-Methoxy-5-methylpicolinonitrile|BLD Pharm [bldpharm.com]

- 3. CN102329263A - Preparation method of N-acetyl-5-methoxytryptamine - Google Patents [patents.google.com]

- 4. Synthesis of 3-Hydroxy-4-Substituted Picolinonitriles from 4-Propargylaminoisoxazoles via Stepwise and One-Pot Isoxazolopyridine Formation/N–O Bond Cleavage Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 5-Methylpicolinonitrile | C7H6N2 | CID 74183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. docta.ucm.es [docta.ucm.es]

- 8. echemi.com [echemi.com]

- 9. US6245913B1 - Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole - Google Patents [patents.google.com]

A Technical Guide to the Solubility and Stability of 5-Methoxy-3-methylpicolinonitrile for Research and Development

Abstract

This technical guide provides a comprehensive framework for characterizing the solubility and chemical stability of 5-Methoxy-3-methylpicolinonitrile, a substituted pyridine derivative of interest in chemical synthesis and discovery pipelines. Recognizing the general absence of extensive public data for this specific molecule, this document emphasizes robust, field-proven methodologies over pre-existing datasets. It is designed for researchers, chemists, and drug development professionals, offering not just protocols but the scientific rationale behind them. We present detailed, step-by-step experimental workflows for determining equilibrium solubility based on the OECD Guideline 105 (Shake-Flask Method) and for assessing chemical robustness via forced degradation studies, as outlined by ICH guidelines. The objective is to empower scientific teams to generate reliable, internally consistent data, enabling informed decisions in solvent selection, formulation, and long-term storage.

Core Physicochemical & Structural Overview

5-Methoxy-3-methylpicolinonitrile is a heterocyclic aromatic compound featuring a pyridine ring substituted with methoxy, methyl, and nitrile functional groups. Understanding these moieties is key to predicting its chemical behavior.

-

Chemical Identity:

-

Structural Analysis for Solubility & Stability Prediction:

-

Pyridine Ring: The nitrogen atom introduces polarity and is a weak base (pKa of pyridine ~5.2), suggesting that the compound's aqueous solubility may exhibit some pH dependence.

-

Nitrile Group (-C≡N): This is a strongly polar, electron-withdrawing group. While it can act as a hydrogen bond acceptor, its primary chemical feature is the electrophilic carbon, which is susceptible to nucleophilic attack, particularly hydrolysis under strong acidic or basic conditions.[3][4][5]

-

Methoxy Group (-OCH₃): An electron-donating group that can also act as a hydrogen bond acceptor, potentially improving solubility in protic solvents.

-

Methyl Group (-CH₃): A non-polar, lipophilic group that contributes to solubility in organic solvents.

-

The interplay of these groups suggests moderate solubility in polar organic solvents and limited solubility in non-polar hydrocarbons. Aqueous solubility is expected to be low but measurable.

Quantitative Solubility Determination

The definitive method for determining the equilibrium solubility of a pure substance is the shake-flask method, as detailed in OECD Test Guideline 105.[6][7][8][9] This method establishes the saturation mass concentration of the substance in a given solvent at a controlled temperature.

Causality in Experimental Design:

The goal is to achieve a true thermodynamic equilibrium between the undissolved solid and the saturated solution. Key parameters like agitation time, temperature control, and separation of solid/liquid phases are critical. An incubation time of at least 24 hours is recommended to ensure equilibrium is reached, especially for compounds with slow dissolution kinetics.[10][11] Temperature must be precisely controlled (e.g., 20 ± 0.5 °C or 25 ± 0.5 °C) as solubility is highly temperature-dependent.[7][11]

Experimental Workflow: Shake-Flask Solubility (OECD 105)

Caption: Workflow for OECD 105 Shake-Flask Solubility Determination.

Protocol 2.1: Equilibrium Solubility Determination

-

Preparation: To each of three separate glass vessels, add an amount of 5-Methoxy-3-methylpicolinonitrile estimated to be in excess of its solubility limit to a known volume of the chosen solvent (e.g., 10 mg into 2 mL).

-

Equilibration: Seal the vessels and place them in an orbital shaker or on a stir plate within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a minimum of 24 hours. A longer period (48 hours) is advisable to confirm equilibrium has been reached.[11]

-

Phase Separation: After agitation, cease shaking and allow the vessels to stand in the incubator for at least 24 hours to allow for sedimentation. Alternatively, for faster separation, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes).

-

Sampling: Carefully withdraw a precise aliquot of the clear supernatant. To ensure no solid particulates are transferred, it is best practice to filter the supernatant through a chemically compatible 0.22 µm syringe filter (e.g., PTFE). Discard the first portion of the filtrate to avoid any adsorption effects.

-

Quantification: Prepare a standard calibration curve of the compound in the chosen solvent. Dilute the filtrate from Step 4 into the mobile phase and quantify its concentration using a validated analytical method, such as HPLC-UV.

-

Calculation: Determine the solubility using the concentration measured and account for any dilutions made. Report the mean and standard deviation of the triplicate measurements.

Table 1: Solubility Data Recording Template for 5-Methoxy-3-methylpicolinonitrile

| Solvent System | Rationale | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| Deionized Water | Baseline aqueous solubility | 25.0 ± 0.5 | |||

| PBS (pH 7.4) | Physiological relevance | 25.0 ± 0.5 | |||

| 0.1 M HCl | Acidic aqueous environment | 25.0 ± 0.5 | |||

| 0.1 M NaOH | Basic aqueous environment | 25.0 ± 0.5 | |||

| Methanol | Polar protic solvent | 25.0 ± 0.5 | |||

| Ethanol | Polar protic solvent | 25.0 ± 0.5 | |||

| Acetonitrile | Polar aprotic solvent | 25.0 ± 0.5 | |||

| DMSO | Polar aprotic solvent | 25.0 ± 0.5 | |||

| THF | Moderately polar ether | 25.0 ± 0.5 | |||

| Toluene | Non-polar aromatic | 25.0 ± 0.5 |

Chemical Stability Assessment

Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors.[12] Forced degradation (stress testing) is a critical component of this assessment, designed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[13] The International Council for Harmonisation (ICH) Q1A(R2) guideline is the authoritative standard for this work.[14]

Causality in Experimental Design:

The objective of forced degradation is not to completely destroy the molecule, but to achieve a target degradation of 5-20%.[15][16][17] This level is sufficient to generate and detect primary degradation products without being obscured by secondary or tertiary degradants. A "stability-indicating" analytical method, typically HPLC with a photodiode array (PDA) detector, is essential. This method must be able to separate the parent compound from all process impurities and degradation products.

Experimental Workflow: Forced Degradation Study

Caption: General Workflow for a Forced Degradation Study.

Protocol 3.1: Forced Degradation (Stress Testing) Study

-

Stock Solution: Prepare a 1 mg/mL solution of 5-Methoxy-3-methylpicolinonitrile in a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

-

Stress Conditions: For each condition, mix the stock solution with the stressor. Store a control sample (stock solution diluted with water) at 4°C protected from light.

-

Acid Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M HCl. Keep at 60°C.

-

Base Hydrolysis: Mix 1 mL stock with 1 mL of 0.1 M NaOH. Keep at room temperature.[15]

-

Oxidation: Mix 1 mL stock with 1 mL of 3% H₂O₂. Keep at room temperature.

-

Thermal (Solution): Keep a sample of the stock solution at 80°C.

-

Thermal (Solid): Place the solid compound in an oven at 80°C.

-

Photostability: Expose the stock solution and solid compound to light as per ICH Q1B guidelines (overall illumination of ≥ 1.2 million lux hours and an integrated near UV energy of ≥ 200 watt hours/square meter).

-

-

Time Points: Withdraw aliquots at appropriate time points (e.g., 0, 2, 8, 24, 48 hours).

-

Sample Quenching: Immediately stop the degradation by neutralizing the sample (e.g., add an equimolar amount of NaOH to the acid sample and HCl to the base sample) and diluting with mobile phase to a suitable concentration for analysis.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC-PDA method.

-

Evaluation: Calculate the percentage of degradation. Examine the chromatograms for the appearance of new peaks (degradants). Check the peak purity of the parent compound. A good mass balance (sum of parent peak area and degradant peak areas) should be close to 100%, indicating all major degradants are being detected.

Potential Degradation Pathways

The primary point of instability is likely the nitrile group, which can hydrolyze to form the corresponding amide and subsequently the carboxylic acid.

Sources

- 1. parchem.com [parchem.com]

- 2. calpaclab.com [calpaclab.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Nitrile - Wikipedia [en.wikipedia.org]

- 5. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. filab.fr [filab.fr]

- 7. laboratuar.com [laboratuar.com]

- 8. oecd.org [oecd.org]

- 9. oecd.org [oecd.org]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. scielo.br [scielo.br]

- 12. database.ich.org [database.ich.org]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 16. resolvemass.ca [resolvemass.ca]

- 17. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

5-Methoxy-3-methylpicolinonitrile: A Technical Guide to Unlocking its Research Potential

Foreword

In the landscape of modern drug discovery and materials science, the identification and thorough characterization of versatile chemical scaffolds are paramount. 5-Methoxy-3-methylpicolinonitrile, a substituted pyridine derivative, has emerged as a molecule of significant interest, primarily recognized for its role as a crucial building block in the synthesis of complex heterocyclic systems with potent biological activities. However, to view this compound merely as a synthetic intermediate is to overlook a landscape of untapped research possibilities. This technical guide aims to provide researchers, scientists, and drug development professionals with an in-depth exploration of the potential research areas for 5-Methoxy-3-methylpicolinonitrile. We will delve into its established applications in medicinal chemistry, propose novel avenues for investigation in chemical biology, and provide detailed, field-proven protocols to empower your research endeavors. Our approach is grounded in the principles of scientific integrity, providing a causal understanding of experimental choices and a framework for self-validating research workflows.

I. Physicochemical Properties and Synthesis of the Core Scaffold

A comprehensive understanding of a molecule's properties is the foundation of its application. Here, we summarize the key physicochemical properties of 5-Methoxy-3-methylpicolinonitrile and provide a robust protocol for its synthesis.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 1256792-12-7 | [1][2] |

| Molecular Formula | C₈H₈N₂O | [1] |

| Molecular Weight | 148.16 g/mol | |

| IUPAC Name | 5-Methoxy-3-methylpicolinonitrile | |

| Synonyms | 5-Methoxy-3-methyl-pyridine-2-carbonitrile | [2] |

Synthesis of the Core Scaffold: 5-Methoxy-3-methylpicolinonitrile

The availability of a reliable synthetic route to the core scaffold is essential for any research program. The following protocol outlines a well-established multi-step synthesis starting from commercially available 2-amino-3-picoline.[3]

Experimental Protocol: Synthesis of 5-Methoxy-3-methylpicolinonitrile

-

Step 1: Bromination of 2-amino-3-picoline.

-

To a solution of 2-amino-3-picoline in acetonitrile, add N-bromosuccinimide (NBS) in the presence of ammonium acetate.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

-

Upon completion, concentrate the reaction mixture and purify the residue by column chromatography to yield 2-amino-5-bromo-3-methylpyridine.

-

-

Step 2: Diazotization and Bromination.

-

Dissolve the 2-amino-5-bromo-3-methylpyridine in concentrated hydrobromic acid and cool to -15°C.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below -10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to facilitate the replacement of the amino group with bromide.

-

Extract the product, 2,5-dibromo-3-methylpyridine, and purify.

-

-

Step 3: Cyanation.

-

React the 2,5-dibromo-3-methylpyridine with a cyanide source, such as copper(I) cyanide, in a suitable solvent like DMF or NMP at elevated temperature.

-

The reaction will selectively replace the bromide at the 2-position with a nitrile group.

-

Purify the resulting 5-bromo-3-methylpicolinonitrile.

-

-

Step 4: Methoxylation.

-

Treat the 5-bromo-3-methylpicolinonitrile with sodium methoxide in methanol.

-

Heat the reaction mixture under reflux until the starting material is consumed.

-

Work-up the reaction and purify the crude product by column chromatography to obtain 5-Methoxy-3-methylpicolinonitrile.

-

II. Medicinal Chemistry: A Gateway to Novel Topoisomerase I Inhibitors

The most prominent application of 5-Methoxy-3-methylpicolinonitrile to date is its use as a key intermediate in the synthesis of azaindenoisoquinolines, a class of potent Topoisomerase I (Top1) inhibitors with anticancer activity.[3] Top1 is a crucial enzyme involved in DNA replication and transcription, making it a validated target for cancer therapy.[4] Inhibitors of Top1 trap the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately cell death.[4][5]

Synthetic Workflow for Azaindenoisoquinoline Synthesis

The following workflow details the transformation of 5-Methoxy-3-methylpicolinonitrile into a 7-azaindenoisoquinoline core structure.

Caption: Synthetic workflow for 7-azaindenoisoquinolines.

Experimental Protocol: Synthesis of a 7-Azaindenoisoquinoline Core

-

Step 1: Radical Bromination.

-

Dissolve 5-Methoxy-3-methylpicolinonitrile (1.0 eq) in 1,2-dichloroethane.

-

Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

-

Heat the mixture at reflux for 24 hours.[3]

-

Cool the reaction mixture, filter, and concentrate the filtrate under reduced pressure to obtain the crude benzylic bromide intermediate, which can be used in the next step without further purification.

-

-

Step 2: Condensation.

-

Dissolve the crude bromide in acetonitrile.

-

Add a substituted homophthalic anhydride (e.g., 4,5-dimethoxyhomophthalic anhydride) and a base such as triethylamine.

-

Stir the reaction at room temperature until completion.

-

Purify the resulting azaindenoisoquinoline precursor by column chromatography.

-

-

Step 3: Oxidation.

-

Treat the precursor with selenium dioxide in a suitable solvent to oxidize the methylene bridge and form the final 7-azaindenoisoquinoline core structure.

-

Purify the final product by chromatography.

-

III. Chemical Biology and Target Exploration: Beyond a Synthetic Intermediate

While its role as a precursor is well-documented, the intrinsic biological activity of 5-Methoxy-3-methylpicolinonitrile remains unexplored. The substituted pyridine scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological properties, including antimicrobial, anti-inflammatory, and anticonvulsant activities.[6][7][8] The nitrile group can also play a significant role in molecular recognition and improving pharmacokinetic properties.[9]

Hypothesized Biological Activities and Research Directions

Based on the activities of structurally related compounds, we propose the following research avenues for 5-Methoxy-3-methylpicolinonitrile:

-

Antimicrobial Activity: Nicotinonitrile derivatives have shown promising antimicrobial activity.[6] The lipophilicity imparted by the methoxy and methyl groups could enhance membrane permeability, a key factor for antibacterial and antifungal efficacy.

-

Enzyme Inhibition: The cyanopyridine moiety is present in various enzyme inhibitors.[8] Screening 5-Methoxy-3-methylpicolinonitrile against a panel of kinases, proteases, or other enzymes could reveal novel biological targets.

-

CNS Activity: Pyridine derivatives are known to possess a wide range of central nervous system activities, including anticonvulsant effects.[10] The physicochemical properties of this compound may allow it to cross the blood-brain barrier.

The methoxy group, being an electron-donating group, can influence the electronic properties of the pyridine ring and may play a role in hydrogen bonding with biological targets.[11] The methyl group can provide favorable steric interactions within a binding pocket.

Caption: Potential research avenues for the core scaffold.

IV. Pharmacological Evaluation Workflow

A systematic approach to evaluating the biological activity of novel compounds derived from 5-Methoxy-3-methylpicolinonitrile is crucial. The following workflow outlines a standard cascade for a compound library based on the azaindenoisoquinoline scaffold.

Caption: Drug discovery workflow for derived compounds.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol is a widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding:

-

Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, SW620 for colon cancer) in appropriate media.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.

-

Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.

-

Remove the old media from the cells and add 100 µL of the media containing the test compound to each well. Include a vehicle control (DMSO) and an untreated control.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Read the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value.

-

Experimental Protocol: Topoisomerase I Inhibition Assay (Plasmid Relaxation)

This assay measures the ability of a compound to inhibit the relaxation of supercoiled plasmid DNA by Topoisomerase I.[1][4]

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

10x Topoisomerase I reaction buffer (e.g., 500 mM Tris-HCl, 500 mM KCl, 100 mM MgCl₂, 10 mM DTT).

-

Supercoiled plasmid DNA (e.g., pBR322) at a final concentration of 200 ng per reaction.[1]

-

Test compound at various concentrations.

-

Nuclease-free water to the final volume.

-

-

-

Enzyme Addition and Incubation:

-

Add purified human Topoisomerase I enzyme to the reaction mixture.

-

Incubate the reaction at 37°C for 30 minutes.[1]

-

-

Reaction Termination:

-

Stop the reaction by adding a stop solution/loading dye containing SDS and proteinase K.

-

-

Agarose Gel Electrophoresis:

-

Load the samples onto a 1% agarose gel containing a DNA stain (e.g., ethidium bromide).

-

Run the gel at a constant voltage until there is adequate separation between the supercoiled and relaxed forms of the plasmid DNA.

-

-

Visualization and Analysis:

-

Visualize the DNA bands under UV light.

-

In the absence of an inhibitor, Topoisomerase I will convert the fast-migrating supercoiled DNA into slower-migrating relaxed DNA. An effective inhibitor will prevent this conversion, resulting in a band corresponding to the supercoiled DNA.

-

V. Conclusion and Future Directions

5-Methoxy-3-methylpicolinonitrile stands as a molecule of considerable promise. While its utility as a synthetic intermediate in the generation of potent anticancer agents is established, this guide illuminates a broader spectrum of research opportunities. We have provided a framework for its synthesis, its application in medicinal chemistry, and a roadmap for exploring its potential as a standalone bioactive agent. The detailed protocols herein are designed to be robust and reproducible, empowering researchers to confidently embark on these exciting avenues of investigation. The future of research on this compound lies in a multi-pronged approach: the continued development of novel therapeutics based on its scaffold, a thorough investigation into its own biological activities, and its potential application in other fields such as materials science. It is our hope that this guide will serve as a catalyst for such endeavors, ultimately unlocking the full potential of this versatile chemical entity.

VI. References

-

Burke, T. G., & Marchand, C. (2007). Topoisomerase Assays. In Current Protocols in Pharmacology (Chapter 3, Unit 3.3). John Wiley & Sons, Inc. [Link]

-

Beit-Yannai, E., & Tashkandi, N. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50582. [Link]

-

Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]

-

Marchand, C., & Pommier, Y. (2009). DNA cleavage assay for the identification of topoisomerase I inhibitors. Nature Protocols, 4(5), 763–772. [Link]

-

ResearchGate. DNA cleavage assay for the identification of topoisomerase I inhibitors. [Link]

-

Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer, 6(10), 789–802. [Link]

-

Kiselev, E., et al. (2011). Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships. Journal of Medicinal Chemistry, 54(17), 6106-6116. [Link]

-

GenoChem World. DNA Topoisomerase I Assay Kit (enzyme not included). [Link]

-

Guna, J. V., et al. (2013). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Journal of Chemical, Biological and Physical Sciences, 3(4), 2736. [Link]

-

Acar, Ç., et al. (2022). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. ACS Omega, 7(4), 3567-3579. [Link]

-

Li, X., et al. (2024). New N-Terminal Fatty-Acid-Modified Melittin Analogs with Potent Biological Activity. Molecules, 29(2), 346. [Link]

-

Brieflands. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Deriv. [Link]

-

Martinez, R., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X-ray, and In Silico ADME/Tox Profiling Studies. Molecules, 26(22), 6977. [Link]

-

Narendar, P., et al. (2003). Pharmacological evaluation of some new 2-substituted pyridine derivatives. Biological & Pharmaceutical Bulletin, 26(2), 182-187. [Link]

-

Google Patents. Synthetic procedure for 5-methoxy-2-[(4-methoxy-3,5-dimethyl-2-pyridinyl)-methylthio]-IH-benzimidazole hydrochloride and its conversion to omeprazole.

-

Martinez, R., et al. (2021). One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X. [Link]

-

Fleming, F. F., & Yao, L. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902–7917. [Link]

-

Kumar, A., & Sharma, S. (2013). Biological activities of quinoline derivatives. Mini reviews in medicinal chemistry, 13(10), 1431–1440. [Link]

-

Zhang, Y., & Pike, A. (2021). Pyridones in drug discovery: Recent advances. Bioorganic & Medicinal Chemistry Letters, 38, 127849. [Link]

-

Popa, C. V., et al. (2023). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. International Journal of Molecular Sciences, 24(7), 6331. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

-

Li, Y., et al. (2023). A review: Biological activities of novel cyanopyridine derivatives. Archiv der Pharmazie, 356(6), e2300067. [Link]

-

Wolska, K., & Koba, M. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6245. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Pyridine Derivatives in Modern Drug Discovery. [Link]

Sources

- 1. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. parchem.com [parchem.com]

- 3. Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DNA cleavage assay for the identification of topoisomerase I inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Assay of topoisomerase I activity [protocols.io]

- 6. researchgate.net [researchgate.net]

- 7. A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

- 11. researchgate.net [researchgate.net]

Unveiling the Therapeutic Potential of 5-Methoxy-3-methylpicolinonitrile: A Technical Guide to Mechanistic Investigation

Foreword

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a validated therapeutic agent is one of systematic inquiry and rigorous validation. The compound 5-Methoxy-3-methylpicolinonitrile, a substituted cyanopyridine, represents such an entity at the nascent stage of its scientific exploration. As of this writing, the public domain lacks specific studies detailing the biological mechanism of action for this particular molecule.

This guide, therefore, deviates from a traditional whitepaper on a known mechanism. Instead, it serves as an in-depth technical roadmap, leveraging the expertise of a Senior Application Scientist to outline a logical, robust, and self-validating workflow for the comprehensive investigation of 5-Methoxy-3-methylpicolinonitrile. We will ground our approach in the established significance of its core chemical scaffold and propose a multi-stage experimental plan to elucidate its potential biological activities and pinpoint its molecular targets. This document is designed to be a practical guide for any research team embarking on the characterization of this or other novel small molecules.

The Picolinonitrile Scaffold: A Privileged Structure in Drug Discovery

The pyridine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of FDA-approved drugs and biologically active compounds.[1][2][3] Its nitrogen atom acts as a hydrogen bond acceptor and imparts favorable physicochemical properties, enhancing solubility and metabolic stability.[4]

The addition of a nitrile (cyano) group, creating a cyanopyridine, further expands its chemical versatility and pharmacological potential. Cyanopyridine derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, antiviral, and enzyme-inhibitory effects.[5][6][7] This scaffold is a key component in numerous kinase inhibitors, where the cyano group can form critical interactions within the ATP-binding pocket of the target enzyme.[8][9]

Given this context, the structure of 5-Methoxy-3-methylpicolinonitrile—possessing the cyanopyridine core with methoxy and methyl substitutions that can influence target selectivity and metabolic profile—presents a compelling case for its potential as a bioactive agent. The fundamental question is not if it could be active, but how it is active. The following sections outline the pathway to answering that question.

A Phased Approach to Mechanistic Elucidation

We propose a structured, four-phase workflow designed to systematically investigate the biological activity of 5-Methoxy-3-methylpicolinonitrile, from broad initial screening to specific pathway analysis.

Phase I: In Silico Profiling and Target Prediction

The initial, cost-effective step is to computationally model the compound's properties and potential interactions. This phase provides a theoretical foundation to guide subsequent wet-lab experimentation.

Methodology:

-

Physicochemical Property Prediction: Utilize software like SwissADME or similar platforms to calculate key drug-like properties based on Lipinski's Rule of Five and other pharmacokinetic parameters.

-

Target Prediction: Employ bioinformatic tools that leverage ligand-based and structure-based approaches. This can include similarity searches against databases of known bioactive molecules (e.g., ChEMBL) and molecular docking simulations against a panel of common drug targets, such as kinases, G-protein coupled receptors (GPCRs), and proteases.[10][11]

Data Presentation:

| Predicted Property | Value | Compliance with Drug-Likeness Rules |

| Molecular Weight | 148.16 g/mol | Yes |

| cLogP | 1.55 | Yes |

| Hydrogen Bond Donors | 0 | Yes |

| Hydrogen Bond Acceptors | 3 | Yes |

| Total Polar Surface Area (TPSA) | 52.9 Ų | Yes |

| Predicted Target Class | Bioactivity Score | Interpretation |

| GPCR Ligand | -0.45 | Moderate Probability |

| Kinase Inhibitor | -0.38 | Moderate Probability |

| Enzyme Inhibitor | -0.31 | Moderate Probability |

| Ion Channel Modulator | -0.60 | Low to Moderate Probability |

Note: The data in this table is hypothetical and serves as an illustrative example of the output from in silico tools.

Experimental Workflow: Phase I

Caption: Phase I workflow for computational analysis.

Phase II: Broad-Spectrum In Vitro Biological Screening

With hypotheses generated from Phase I, the next step is to perform broad biological screening to identify any actual activity ("hits"). The key is to use a diverse panel of assays covering major therapeutic areas.

Methodology:

A tiered or parallel screening approach should be implemented across several key areas:

-

Oncology: Screen for cytotoxicity against a panel of human cancer cell lines representing different tissue origins (e.g., NCI-60 panel).

-

Infectious Diseases: Determine the Minimum Inhibitory Concentration (MIC) against a representative panel of Gram-positive and Gram-negative bacteria and fungal strains.[12]

-

Enzymatic Activity: Test for inhibition against a panel of representative enzymes, particularly those predicted in Phase I, such as key kinases (e.g., AKT1, EGFR, HER2) or proteases.[5]

Detailed Experimental Protocol: MTT Cytotoxicity Assay

This protocol provides a standardized method for assessing the effect of 5-Methoxy-3-methylpicolinonitrile on the metabolic activity and proliferation of cancer cells.

-

Cell Plating: Seed cancer cells (e.g., MCF-7, MDA-MB-231) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C, 5% CO₂.

-

Compound Treatment: Prepare a 2-fold serial dilution of 5-Methoxy-3-methylpicolinonitrile in culture medium, typically ranging from 100 µM to 0.1 µM. Add 100 µL of the diluted compound to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., Doxorubicin) wells.

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Experimental Workflow: Phase II

Caption: Phase II screening cascade to identify biological activity.

Phase III: Target Deconvolution and Validation

If a hit is confirmed in Phase II (e.g., potent cytotoxicity), the critical next step is to identify its specific molecular target.

Methodology:

-

Target Identification:

-

Affinity-Based Methods: Immobilize the compound or a close analog on a solid support (e.g., beads) to "pull down" its binding partners from cell lysates. Identify the bound proteins using mass spectrometry.

-

Genetic Methods: Perform a genome-wide CRISPR/Cas9 or shRNA screen to identify genes whose knockout or knockdown confers resistance to the compound's cytotoxic effects.

-

-

Target Validation:

-

Direct Binding Assays: Confirm direct binding of the compound to the putative protein target using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR).

-

Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound engages the target protein inside intact cells.

-

Functional Validation: Use siRNA or CRISPR to deplete the target protein in cells and confirm that this phenocopies or blocks the effect of the compound.

-

Phase IV: Mechanistic Pathway Analysis

With a validated target, the final preclinical phase involves mapping the downstream signaling consequences of the compound-target interaction. Assuming, for illustrative purposes, that the target is identified as a protein kinase (e.g., AKT1).

Methodology:

-

Phosphorylation Profiling: Use Western blotting with phospho-specific antibodies to analyze the phosphorylation status of known downstream substrates of the target kinase (e.g., PRAS40, GSK3β for AKT1) in cells treated with the compound.

-

Reporter Assays: Employ luciferase or fluorescent protein-based reporter constructs to measure the activity of transcription factors downstream of the signaling pathway (e.g., a FOXO-responsive reporter for the PI3K/AKT pathway).

-

Phenotypic Assays: Conduct cell-based assays that measure functional outcomes of pathway inhibition, such as cell cycle analysis (via flow cytometry), apoptosis assays (e.g., Annexin V staining), or cell migration assays.[5]

Hypothetical Signaling Pathway: Inhibition of PI3K/AKT/mTOR

Caption: Hypothetical inhibition of the AKT signaling node.

Conclusion

While the specific mechanism of action for 5-Methoxy-3-methylpicolinonitrile remains to be discovered, its chemical architecture places it within a class of compounds with a high potential for biological activity. This technical guide provides a comprehensive, industry-standard framework for its systematic investigation. By progressing through a logical sequence of in silico prediction, broad in vitro screening, target deconvolution, and detailed mechanistic studies, researchers can effectively and efficiently uncover the therapeutic potential of this novel molecule. This structured approach not only ensures scientific rigor but also maximizes the potential for translating a promising chemical scaffold into a validated lead for drug development.

References

- National Genomics Data Center (CNCB-NGDC). (n.d.). Pyridone, nicotinonitrile, and furo[2,3-b]pyridine derivatives.

- MDPI. (n.d.). In Silico Pharmacological Prediction of Substituted Aminonitriles.

- Sciforum. (2023). In Silico Pharmacological Prediction of Substituted Aminonitriles.

- BenchChem. (2025). 3-Amino-2-pyridinecarbonitrile: A Core Scaffold for Modern Drug Discovery.

- PMC - NIH. (n.d.). Privileged Scaffolds for Library Design and Drug Discovery.

- ResearchGate. (2025). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents.

- PubMed. (2009). Biological activities of quinoline derivatives.

- ResearchGate. (n.d.). Cyanopyridine as a privileged scaffold in drug discovery | Request PDF.

- PubMed. (2021). Pyridones in drug discovery: Recent advances.

- MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design.

- MDPI. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives.

- PubMed. (2023). A review: Biological activities of novel cyanopyridine derivatives.

- MDPI. (n.d.). Biological Activity of Naturally Derived Naphthyridines.

- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and bioactivity of new pyridine-2(H)-one, nicotinonitrile, and furo[2,3-b]pyridine derivatives. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]

- 6. A review: Biological activities of novel cyanopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. openaccessjournals.com [openaccessjournals.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. sciforum.net [sciforum.net]

- 12. researchgate.net [researchgate.net]

Section 1: Foundational Characterization: Synthesis and Purity Assessment

An In-Depth Technical Guide to the Thermochemical Properties of 5-Methoxy-3-methylpicolinonitrile

The integrity of any thermochemical measurement is fundamentally reliant on the purity of the sample. Therefore, the initial phase of our investigation focuses on the synthesis and rigorous characterization of 5-Methoxy-3-methylpicolinonitrile.

Plausible Synthetic Pathway

While a definitive, published synthesis for 5-Methoxy-3-methylpicolinonitrile is not widely available, a logical synthetic route can be proposed based on established transformations of pyridine derivatives. A plausible approach involves the functionalization of a pre-existing picoline scaffold. The specific route would be contingent on the availability of starting materials, but a generalized pathway is outlined below. This proposed synthesis underscores the importance of strategic planning in chemical production to ensure a high-yield, pure final product.

Purity Confirmation: A Multi-Technique Approach

To establish the identity and purity of the synthesized 5-Methoxy-3-methylpicolinonitrile, a combination of spectroscopic techniques is essential. This multi-faceted approach ensures that the sample is free from starting materials, solvents, and side-products that could significantly impact thermochemical measurements.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[1] The proton NMR should confirm the presence and connectivity of the methyl, methoxy, and aromatic protons, while the carbon NMR will verify the carbon skeleton, including the characteristic nitrile carbon signal.

-

Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying key functional groups. The spectrum should exhibit a strong, sharp absorption band characteristic of the nitrile (C≡N) stretching vibration, typically found in the 2200-2260 cm⁻¹ region.[2] The presence of C-O stretching for the methoxy group and C-H stretching for the aromatic and methyl groups would also be confirmed.

-

Mass Spectrometry (MS) : High-resolution mass spectrometry will determine the precise molecular weight of the compound, confirming its elemental composition (C₈H₈N₂O).[3] Fragmentation patterns observed in the mass spectrum can provide further structural confirmation.

| Property | Value | Source |

| Molecular Formula | C₈H₈N₂O | [3] |

| Molecular Weight | 148.16 g/mol | [3] |

| CAS Number | 1256792-12-7 | [3] |

Section 2: Experimental Determination of Thermochemical Properties

With a confirmed pure sample, we can proceed to the core experimental measurements. The choice of techniques is dictated by the specific thermochemical property of interest.

Enthalpy of Combustion and Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) is a cornerstone thermochemical property. For organic compounds, it is most commonly determined indirectly from the experimentally measured enthalpy of combustion (ΔcH°).[4]

The Causality Behind the Choice: Bomb calorimetry is the gold standard for measuring the heat evolved during the complete combustion of a substance in a constant-volume environment.[4][5] By burning the compound in an excess of oxygen and measuring the temperature change of the surrounding water bath, we can precisely quantify the energy released.

Experimental Protocol: A Self-Validating System

-

Calibration : The heat capacity of the calorimeter system (C_cal) must first be determined by combusting a known mass of a standard substance with a precisely known enthalpy of combustion, such as benzoic acid. This step is critical for the accuracy of all subsequent measurements.

-

Sample Preparation : A pellet of a precisely weighed mass of 5-Methoxy-3-methylpicolinonitrile is placed in the sample holder within the bomb. A fuse wire is positioned to ensure ignition.

-

Combustion : The bomb is sealed, purged of air, and pressurized with pure oxygen. It is then submerged in a known volume of water in the calorimeter. The sample is ignited, and the temperature change of the water is meticulously recorded.

-

Corrections : For nitrogen-containing compounds, the combustion process forms nitric acid (HNO₃) in addition to carbon dioxide and water. The energy contribution from the formation of nitric acid must be quantified (typically by titrating the bomb washings) and subtracted from the total heat released. The energy from the combustion of the fuse wire must also be accounted for.[6]

-

Calculation of ΔfH° : The standard enthalpy of formation is then calculated using Hess's Law, combining the experimental enthalpy of combustion with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and N₂).

Caption: Workflow for determining the enthalpy of formation using bomb calorimetry.

Heat Capacity and Phase Transitions by Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat flow into or out of a sample as a function of temperature.[7] This allows for the determination of heat capacity (Cp) and the characterization of phase transitions.[7][8]

The Causality Behind the Choice: DSC provides a direct measurement of the energy required to raise the temperature of the sample, which is the definition of heat capacity.[9] It is also highly sensitive to the endothermic and exothermic events associated with phase changes like melting or solid-solid transitions.

Experimental Protocol: ASTM E1269 Standard Approach

-

Baseline Scan : An initial scan is run with empty sample and reference pans to establish the baseline heat flow of the instrument.

-

Standard Scan : A second scan is performed with a sapphire standard, a material with a well-characterized heat capacity. This allows for the calibration of the heat flow signal.

-

Sample Scan : The final scan is conducted with a known mass of 5-Methoxy-3-methylpicolinonitrile.

-

Calculation of Cp : The heat capacity of the sample is calculated at each temperature by comparing its heat flow signal to that of the sapphire standard and the baseline.[9]

-

Phase Transition Analysis : Any sharp endothermic peaks in the DSC thermogram indicate melting points, from which the enthalpy of fusion can be calculated by integrating the peak area.

Thermal Stability by Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[10] This is crucial for determining the thermal stability and decomposition profile of the compound.

The Causality Behind the Choice: TGA directly measures mass loss, providing unambiguous information about when a material begins to decompose or volatilize.[10][11] When coupled with DSC (Simultaneous DSC-TGA), it can differentiate between phase transitions (no mass loss) and decomposition events (mass loss).[12]

Experimental Protocol

-

A small, accurately weighed sample of 5-Methoxy-3-methylpicolinonitrile is placed in the TGA furnace.

-

The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

-

The mass of the sample is continuously recorded as a function of temperature.

-

The resulting TGA curve is analyzed to determine the onset temperature of decomposition, which is a key indicator of thermal stability.

Section 3: Computational Prediction of Thermochemical Properties

Computational chemistry offers a powerful, complementary approach to experimental measurements, providing insights into thermochemical properties that may be difficult or costly to measure directly.[13][14]

Quantum Chemical Methods: DFT and Composite Models

The Causality Behind the Choice: For a molecule of this size, Density Functional Theory (DFT) provides a good balance between computational cost and accuracy for geometry optimization and frequency calculations.[15] However, for high-accuracy thermochemical data, composite methods like the Gaussian-n (G-n) theories (e.g., G4 theory) are often employed.[16] These "recipes" approximate a very high-level calculation by combining results from several lower-level calculations, aiming for "chemical accuracy" (typically within 1-2 kcal/mol of experimental values).[14][16][17]

Computational Workflow

-

Geometry Optimization : The 3D structure of 5-Methoxy-3-methylpicolinonitrile is optimized using a DFT method (e.g., B3LYP) with a suitable basis set.

-

Frequency Calculation : A vibrational frequency calculation is performed on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculations : A series of high-level single-point energy calculations are performed as prescribed by the chosen composite method (e.g., G4 theory).[17][18]

-

Enthalpy of Formation Calculation : The gas-phase enthalpy of formation is typically calculated using an atomization or isodesmic reaction scheme.

-

Atomization Method : The calculated energy of the molecule is compared to the sum of the calculated energies of its constituent atoms. This requires highly accurate experimental enthalpies of formation for the individual atoms.[19]

-

Isodesmic Reaction Method : A hypothetical reaction is constructed where the number and types of bonds are conserved on both the reactant and product sides. This approach benefits from the cancellation of systematic errors in the calculations. The enthalpy of formation of the target molecule is then derived if the enthalpies of formation of all other species in the reaction are known experimentally.

-

Caption: Workflow for calculating the gas-phase enthalpy of formation via composite quantum chemical methods.

Section 4: Data Synthesis and Validation

The true strength of this approach lies in the integration of experimental and computational data.

| Thermochemical Property | Experimental Method | Computational Method | Key Insights |

| Standard Enthalpy of Formation (ΔfH°) | Bomb Calorimetry | G4 Theory (Isodesmic Reactions) | Fundamental stability of the molecule. |

| Heat Capacity (Cp) | Differential Scanning Calorimetry (DSC) | DFT (Frequency Analysis) | Energy required to heat the material; structural changes. |

| Thermal Stability | Thermogravimetric Analysis (TGA) | N/A (Can inform bond dissociation energies) | Decomposition temperature; safe handling limits. |

| Enthalpy of Fusion (ΔfusH) | Differential Scanning Calorimetry (DSC) | N/A | Energy required for melting. |

A close agreement between the standard enthalpy of formation derived from bomb calorimetry and the value predicted by high-accuracy G4 calculations would provide a high degree of confidence in the results. Discrepancies would necessitate a re-evaluation of both the experimental procedures (e.g., sample purity, combustion completeness) and the computational model.

Conclusion

This guide has outlined a rigorous, multi-pronged strategy for the comprehensive determination of the thermochemical properties of 5-Methoxy-3-methylpicolinonitrile. By grounding our approach in the principles of sample purity, validated experimental protocols, and high-accuracy computational chemistry, we can establish a reliable thermochemical profile for this promising molecule. This foundational data is not merely academic; it is critical for process safety, reaction optimization, and ultimately, the successful translation of this compound from a laboratory curiosity to a valuable component in drug development or materials science.

References

-

CP Lab Safety. 5-Methoxy-3-methylpicolinonitrile, 98% Purity, C8H8N2O, 1 gram. [Link]

-

ACS Publications. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning | The Journal of Physical Chemistry A. (2024). [Link]

-

University of Missouri-St. Louis. Bomb Calorimetry. [Link]

-